tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Overview
Description
Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting indole is then functionalized with an aminomethyl group and subsequently protected with a tert-butoxycarbonyl (Boc) group. Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is employed as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in the development of biochemical assays and probes.
Medicine: The compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound for the synthesis of new therapeutic agents. It can also serve as a precursor for the production of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties enable the production of high-performance materials with specific characteristics.
Mechanism of Action
The mechanism by which tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Indole-3-carboxylic acid
4-(Aminomethyl)indole
Tert-butyl 4-(aminomethyl)phenylcarbamate
Uniqueness: Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride stands out due to its specific structural features, such as the presence of the tert-butyl group and the aminomethyl moiety. These features contribute to its unique reactivity and versatility compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)indole-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16;/h4-8H,9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLWTHMBDBSOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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